3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
Description
Molecular Formula: C₁₆H₁₇NO₄ Molecular Weight: 287.32 g/mol CAS Number: 345951-38-4 Structural Features: This compound consists of a benzoic acid core linked to a 5-methyl-substituted octahydroisoindole-1,3-dione moiety. The isoindole ring is saturated (octahydro), and the methyl group at position 5 introduces steric and electronic modifications compared to non-methylated analogs.
Properties
IUPAC Name |
3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-5-6-12-13(7-9)15(19)17(14(12)18)11-4-2-3-10(8-11)16(20)21/h2-4,8-9,12-13H,5-7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFONWUCBAKESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phthalimide Precursors
A foundational method involves the cyclocondensation of substituted phthalic anhydrides with amines. For instance, 5-methylphthalic anhydride reacts with benzylamine derivatives under anhydrous conditions to form the isoindolone core. Subsequent hydrolysis and coupling with benzoic acid precursors yield the target compound.
Key optimization parameters include:
-
Solvent selection : Dimethylformamide (DMF) at 80°C improves reaction homogeneity.
-
Catalyst use : Lewis acids like ZnCl₂ enhance cyclization efficiency.
| Step | Reactants | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 5-methylphthalic anhydride + benzylamine | DMF, 80°C, 12h | 78 | >95 |
| 2 | Intermediate + 3-bromobenzoic acid | Pd(PPh₃)₄, K₂CO₃, 110°C | 65 | 90 |
This method’s limitation lies in the stoichiometric use of palladium catalysts, which elevates costs.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated coupling reactions enable direct functionalization of preformed isoindolone rings. A patent-derived approach employs Suzuki-Miyaura coupling to attach benzoic acid derivatives to a brominated isoindolone intermediate.
Example protocol :
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Bromination : 5-methylisoindolone undergoes electrophilic bromination at the 3-position using NBS (N-bromosuccinimide).
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Coupling : The brominated intermediate reacts with 3-carboxyphenylboronic acid under Pd(PPh₃)₄ catalysis.
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ |
| Temperature | 90°C |
| Yield | 72% |
This method achieves high regioselectivity but requires rigorous exclusion of moisture.
Copper-Catalyzed Intramolecular Amidation
Recent innovations leverage copper catalysts for constructing the isoindolone ring via intramolecular C–H amidation. A study demonstrated that Cu(OTf)₂ catalyzes the cyclization of benzamide precursors into isoindolones under oxidative conditions.
Optimized conditions :
| Entry | Catalyst Loading (mol%) | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 50 | PhI(OAc)₂ | DCE | 41 |
| 2 | 30 | PhI(OAc)₂ | DCE | 28 |
Mechanistic studies suggest a radical pathway initiated by single-electron transfer from Cu(II) to the substrate.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable high-throughput production by minimizing reaction times and byproducts. Key steps include:
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Automated precursor mixing : Ensures stoichiometric precision.
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In-line purification : Chromatography-free isolation via pH-controlled crystallization.
Benchmark data :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Daily output | 500 g | 2.5 kg |
| Purity | 92% | 98% |
Comparative Analysis of Synthetic Routes
A meta-analysis of 15 studies reveals trade-offs between methods:
| Method | Yield Range (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Cyclocondensation | 65–78 | 120 | Moderate |
| Palladium coupling | 70–85 | 250 | Low |
| Copper catalysis | 40–60 | 90 | High |
Copper-catalyzed routes, while lower-yielding, offer the best balance of cost and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid is utilized in several scientific fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and the context of its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The methyl group at position 5 in the target compound enhances lipophilicity compared to non-methylated analogs like 3-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid . Halogenation (e.g., bromine in the dibromo analog) significantly increases molecular weight and may alter binding affinity .
Ring System Variations: Replacement of the isoindole-dione with a thioxothiazolidinone (as in compounds) introduces sulfur atoms, which improve antimicrobial activity . Oxadiazole-containing analogs (e.g., 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid) lack the fused bicyclic structure, reducing steric complexity .
Commercial and Research Status
Biological Activity
3-(5-Methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid, with the chemical formula and CAS Number 345951-38-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects, particularly in the context of anticancer properties.
Structure and Properties
The compound features a complex structure characterized by a benzoic acid moiety linked to a dioxooctahydroisoindole framework. The presence of the methyl group and the dioxo functionality suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₄ |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 345951-38-4 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The synthetic routes can be optimized to enhance yield and purity, which are crucial for biological testing.
Other Biological Activities
In addition to anticancer properties, derivatives of isoindoles have been explored for their anti-inflammatory and antimicrobial activities. The structural features that contribute to these activities include:
- Hydrophobic interactions : Facilitating binding to lipid membranes.
- Functional groups : Such as hydroxyls or methoxy groups that can participate in hydrogen bonding with biological macromolecules.
Study 1: Antiproliferative Activity
A study synthesized a series of isoindole derivatives and evaluated their antiproliferative activity against various cancer cell lines. Among them, compounds with structural similarities to this compound exhibited IC50 values ranging from 50 μM to 100 μM in different cell lines .
Study 2: SAR Analysis
A structure-activity relationship analysis revealed that modifications at the C3 position significantly influenced biological activity. The introduction of bulky groups tended to reduce activity, while smaller substituents maintained or enhanced potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using phthalimide precursors or functionalized benzoic acid derivatives. For example:
- Step 1 : React 5-methyl-1,3-dioxoisoindoline with benzoyl chloride derivatives under anhydrous conditions (e.g., DMF, 80°C) to form the isoindole scaffold .
- Step 2 : Introduce carboxyl groups via nucleophilic substitution or Friedel-Crafts acylation, optimizing pH and temperature to avoid side reactions .
- Key Data :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C, 12h | 78 | >95 | |
| THF, RT, 24h | 65 | 90 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches to confirm the isoindole and benzoic acid moieties .
- NMR : Use H NMR to identify aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 1.2–1.5 ppm). C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar benzisothiazolones .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from variations in substituent positioning or assay conditions. For example:
- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) showed enhanced antibacterial activity in vitro but reduced efficacy in vivo due to metabolic instability .
- Resolution : Use standardized MIC (Minimum Inhibitory Concentration) assays with control strains (e.g., S. aureus ATCC 25923) and validate results via time-kill kinetics .
Q. What computational approaches are used to predict the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to assess binding affinity to enzymes like bacterial dihydrofolate reductase. Key residues (e.g., Asp27, Leu5) form hydrogen bonds with the benzoic acid moiety .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical interactions (e.g., hydrophobic packing with Phe92) .
Q. What strategies are employed to enhance the compound's pharmacological profile?
- Methodological Answer :
- Structural Optimization : Introduce substituents at the 5-methyl position to improve solubility (e.g., -OH or -OCH₃) while maintaining isoindole rigidity .
- Prodrug Design : Convert the carboxylic acid group to esters (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Methodological Answer : Solubility varies with pH and crystallinity. For example:
- pH Dependency : The benzoic acid group exhibits higher solubility in alkaline buffers (pH > 7) due to deprotonation, while the isoindole core remains hydrophobic .
- Polymorphism : Crystalline forms (e.g., Form I vs. Form II) show differing dissolution rates. Use powder X-ray diffraction (PXRD) to identify dominant polymorphs .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48h. Hydrolysis of the dioxo ring is a common pathway .
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition using TLC. Aryl-isoindole derivatives are prone to photodimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
